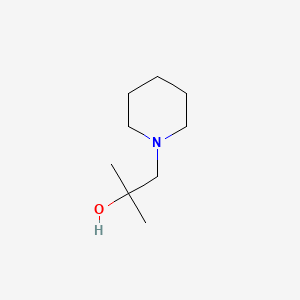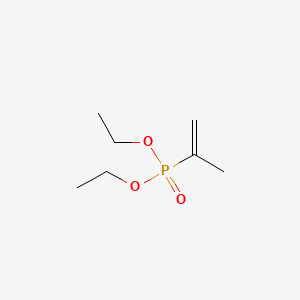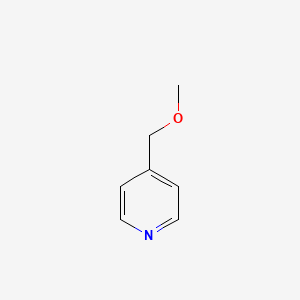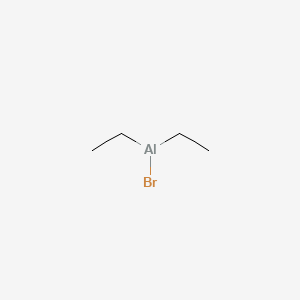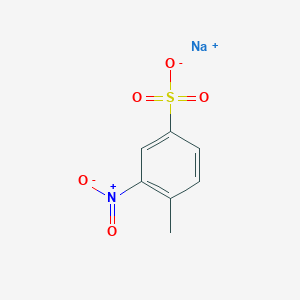
Methyl benzenecarbodithioate
Übersicht
Beschreibung
Methyl benzenecarbodithioate is a research chemical . It has a molecular formula of C8H8S2 and is used for a variety of research applications .
Synthesis Analysis
While specific synthesis methods for Methyl benzenecarbodithioate were not found, retrosynthetic analysis is a common technique used in organic synthesis . This process involves working backward from the target molecule to identify potential precursors .Molecular Structure Analysis
The molecular formula of Methyl benzenecarbodithioate is C8H8S2 . The average mass is 168.279 Da and the monoisotopic mass is 168.006744 Da .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Thermodynamics
Methyl benzenecarbodithioate's scientific significance is highlighted by its chemical properties and thermodynamic behavior. Roux et al. (2002) conducted a detailed study on the enthalpy of formation for methyl benzoate, providing insights into its energy combustion and standard molar enthalpy of formation in both liquid and gaseous states. This study is fundamental in understanding the energetics of methyl benzenecarbodithioate derivatives and their application in various chemical reactions (Roux et al., 2002).
Biological and Pharmacological Effects
Methyl benzenecarbodithioate and its derivatives exhibit a range of biological activities. A study by Lane et al. (2013) demonstrated the potential of sodium benzoate, a derivative of benzoate, in enhancing NMDAR-mediated neurotransmission. This finding has important implications in treating schizophrenia, suggesting that methyl benzenecarbodithioate derivatives can influence neurological pathways and have pharmacological relevance (Lane et al., 2013).
Environmental and Biochemical Transformations
Studies have shown that methyl benzenecarbodithioate and its related compounds undergo significant transformations in environmental and biochemical settings. Ulrich et al. (2005) investigated the anaerobic metabolism of benzene, identifying key metabolites and suggesting mechanisms such as benzene methylation and transformation to benzoate. This research is crucial in understanding the environmental fate and biochemical behavior of benzene-related compounds (Ulrich et al., 2005).
Material Science and Engineering
In material science, methyl benzenecarbodithioate derivatives play a role in crystal engineering and polymerization processes. Johnstone et al. (2010) discussed the use of high pressure to induce a phase transition in a methyl benzenecarbodithioate derivative, revealing its potential applications in designing materials with specific crystallographic properties (Johnstone et al., 2010). Additionally, Hua et al. (2005) explored the 'controlled/living' free-radical polymerization of methyl acrylate using benzyl benzenecarbodithioate, highlighting the significance of the Z-group in the polymerization behavior. This research contributes to our understanding of polymer chemistry and the role of specific functional groups in polymerization processes (Hua et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl benzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGCIELWBQKPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342090 | |
| Record name | Benzenecarbodithioic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzenecarbodithioate | |
CAS RN |
2168-78-7 | |
| Record name | Benzenecarbodithioic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




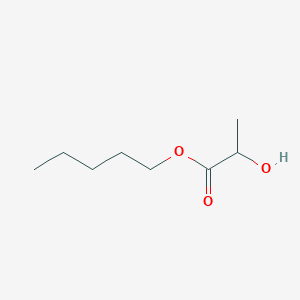
![Propanedinitrile, [[4-[[2-(benzoyloxy)ethyl]ethylamino]-2-methylphenyl]methylene]-](/img/structure/B1617191.png)



